Busulfan vs. Treosulfan: Superior Graft Failure Rate in Pediatric Non-Malignant Disease Transplantation
A randomized phase 2 trial directly comparing intravenous Busulfan and Treosulfan in children with non-malignant diseases undergoing allogeneic HSCT found a significantly lower rate of graft failure with Busulfan. While freedom from treatment-related mortality (TRM) was 90.0% for Busulfan versus 100.0% for Treosulfan, the graft failure rate was substantially higher in the Treosulfan arm [1]. This key difference can be a decisive factor in regimen selection.
| Evidence Dimension | Graft Failure Incidence |
|---|---|
| Target Compound Data | 2 out of 50 patients (4%) |
| Comparator Or Baseline | Treosulfan: 11 out of 51 patients (21.6%) |
| Quantified Difference | Absolute risk reduction of 17.6 percentage points; Treosulfan group had 5.5 times the number of graft failure events. |
| Conditions | Randomized phase 2 trial in 101 children with non-malignant diseases receiving fludarabine plus either IV busulfan (4.8 to 3.2 mg/kg/day) or IV treosulfan (10, 12, or 14 g/m²/day). |
Why This Matters
Lower graft failure rates directly translate to reduced need for second salvage procedures, which is a critical procurement consideration for institutions selecting a conditioning regimen backbone.
- [1] Sykora, K. W., et al. (2024). Treosulfan vs busulfan conditioning for allogeneic bmt in children with nonmalignant disease: a randomized phase 2 trial. Bone Marrow Transplant, 59(1), 107-116. View Source
